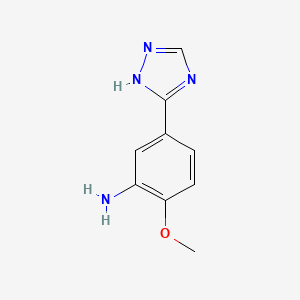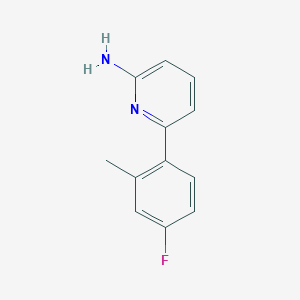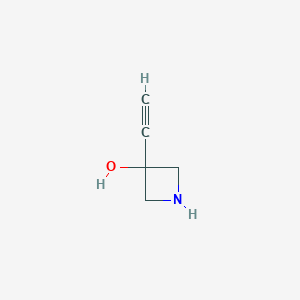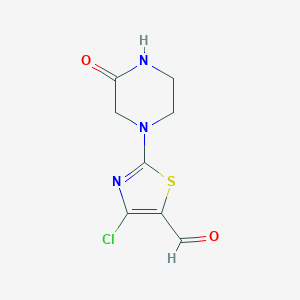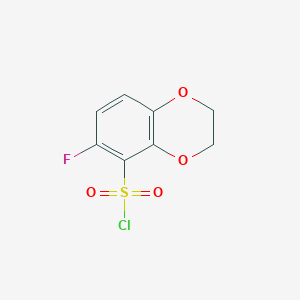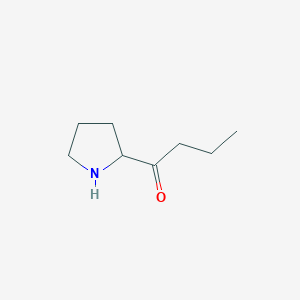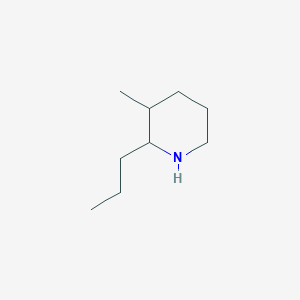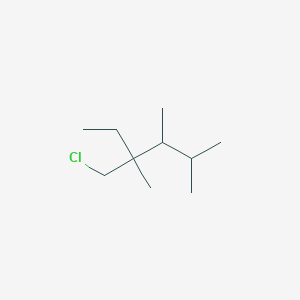
4-(Chloromethyl)-2,3,4-trimethylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-2,3,4-trimethylhexane is an organic compound characterized by a chloromethyl group attached to a hexane backbone with three methyl groups at positions 2, 3, and 4. This compound is part of the organochlorine family, known for its diverse applications in organic synthesis and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2,3,4-trimethylhexane typically involves the chloromethylation of 2,3,4-trimethylhexane. This process can be carried out using chloromethylating agents such as chloromethyl methyl ether or formaldehyde in the presence of hydrochloric acid and a catalyst like zinc chloride . The reaction is usually conducted under controlled temperatures to ensure the selective formation of the chloromethyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chloromethylation reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 4-(Chloromethyl)-2,3,4-trimethylhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Alcohols, amines, thioethers.
Oxidation: Alcohols, carboxylic acids.
Reduction: 2,3,4-trimethylhexane.
科学的研究の応用
4-(Chloromethyl)-2,3,4-trimethylhexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and resins, contributing to the development of advanced materials with specific properties.
Biological Studies: It is employed in the study of biochemical pathways and the development of bioactive compounds.
Industrial Chemistry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 4-(Chloromethyl)-2,3,4-trimethylhexane involves its reactivity due to the presence of the chloromethyl group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as substitution or oxidation .
類似化合物との比較
4-(Chloromethyl)benzoic acid: Similar in having a chloromethyl group but differs in the aromatic ring structure.
Benzyl chloride: Contains a chloromethyl group attached to a benzene ring, used in similar nucleophilic substitution reactions.
Chloromethyl methyl ether: Another chloromethylating agent used in organic synthesis.
Uniqueness: 4-(Chloromethyl)-2,3,4-trimethylhexane is unique due to its specific alkane structure with multiple methyl groups, which influences its reactivity and the types of products formed in chemical reactions. Its structure provides a balance between hydrophobicity and reactivity, making it suitable for various applications in organic synthesis and industrial chemistry .
特性
分子式 |
C10H21Cl |
|---|---|
分子量 |
176.72 g/mol |
IUPAC名 |
4-(chloromethyl)-2,3,4-trimethylhexane |
InChI |
InChI=1S/C10H21Cl/c1-6-10(5,7-11)9(4)8(2)3/h8-9H,6-7H2,1-5H3 |
InChIキー |
RQXJYGWBIDUXSD-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(CCl)C(C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


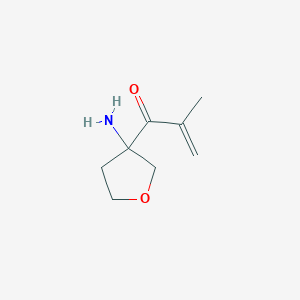
![Methyl 4-ethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B13181136.png)

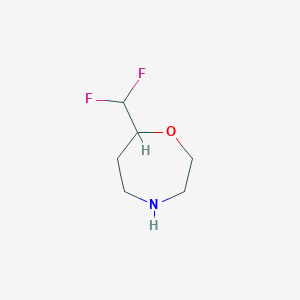
![[3-(3-Methoxyphenyl)pyrrolidin-3-YL]methanol](/img/structure/B13181158.png)
